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Compound of Interest

Compound Name: LRRK2-IN-12

Cat. No.: B12375054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity

profile of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Understanding the precise interactions of LRRK2-IN-1 with the human kinome is paramount for

its application as a chemical probe in basic research and for its potential therapeutic

development for Parkinson's disease and other LRRK2-associated pathologies. This document

summarizes key quantitative data, details the experimental methodologies used for its

characterization, and visualizes the relevant biological and experimental frameworks.

Core Data Presentation: Kinase Inhibition Profile of
LRRK2-IN-1
LRRK2-IN-1 has been extensively profiled against a broad panel of human kinases to

determine its potency and selectivity. The following tables summarize the quantitative data from

various screening platforms.

Table 1: Potency of LRRK2-IN-1 against LRRK2 Variants
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Kinase Target IC50 (nM) Assay Conditions

LRRK2 (Wild-Type) 13 0.1 mM ATP

LRRK2 (G2019S Mutant) 6 0.1 mM ATP

LRRK2 (A2016T Mutant) 2450 Not Specified

LRRK2 (G2019S + A2016T) 3080 Not Specified

Table 2: Selectivity Profile of LRRK2-IN-1 Against a Panel of Off-Target Kinases

Off-Target Kinase
Inhibition / Activity
Metric

Value (nM) Assay Type

DCLK2 IC50 45 Biochemical Assay

MAPK7 EC50 160 Cellular Assay

AURKB IC50 > 1000 Biochemical Assay

CHEK2 IC50 > 1000 Biochemical Assay

MKNK2 IC50 > 1000 Biochemical Assay

MYLK IC50 > 1000 Biochemical Assay

NUAK1 IC50 > 1000 Biochemical Assay

PLK1 IC50 > 1000 Biochemical Assay

In addition to the specific off-target data above, a broad screen of 442 kinases using the

KINOMEscan™ platform at a concentration of 10 µM LRRK2-IN-1 demonstrated that only 12

kinases exhibited a signal of less than 10% of the DMSO control, indicating a high degree of

selectivity.[1]

Experimental Protocols
The characterization of LRRK2-IN-1's kinase selectivity profile involved a multi-faceted

approach, employing biochemical, cellular, and in vivo assays. The following are detailed

methodologies for the key experiments cited.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3287420/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This assay quantifies the direct inhibitory effect of LRRK2-IN-1 on the enzymatic activity of

recombinant LRRK2.

Materials:

Recombinant full-length LRRK2 (Wild-Type or G2019S mutant)

LRRK2 substrate peptide (e.g., LRRKtide)

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

Non-radioactive ATP

LRRK2-IN-1 dissolved in DMSO

P81 phosphocellulose paper

75 mM phosphoric acid

Scintillation counter

Procedure:

Prepare a reaction mixture containing the LRRK2 enzyme and LRRK2 substrate peptide in

the kinase assay buffer.

Add varying concentrations of LRRK2-IN-1 (typically in a serial dilution) or DMSO (as a

vehicle control) to the reaction mixture.

Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a

final concentration of 0.1 mM.

Allow the reaction to proceed for 20 minutes at 30°C.
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Terminate the reaction by spotting a portion of the reaction mixture onto P81

phosphocellulose paper.

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor

concentration and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of LRRK2-IN-1 to engage LRRK2 within a cellular

environment, leading to the dephosphorylation of key serine residues (Ser910 and Ser935)

which are markers of LRRK2 pathway activity.

Materials:

HEK293 cells stably expressing Flag-tagged LRRK2 (Wild-Type or G2019S mutant)

Cell culture medium (e.g., DMEM with 10% FBS)

LRRK2-IN-1 dissolved in DMSO

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-Flag (for total LRRK2),

anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Procedure:

Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere.
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Treat the cells with a range of concentrations of LRRK2-IN-1 or DMSO for 90 minutes.

Wash the cells with ice-cold PBS and lyse them in the lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration.

Prepare samples for SDS-PAGE, separate the proteins, and transfer them to a PVDF

membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total

LRRK2 signal.

KinomeScan™ Profiling
This is a competition-based binding assay that quantitatively measures the interaction of a

compound with a large panel of kinases.

General Principle: The assay involves the incubation of DNA-tagged kinases with the test

compound (LRRK2-IN-1) and an immobilized, active-site directed ligand. The amount of kinase

that binds to the solid support is measured via quantitative PCR of the DNA tag. A lower

amount of bound kinase indicates a stronger interaction with the test compound. The results

are typically reported as a percentage of the DMSO control.

KiNativ™ Cellular Kinase Profiling
This activity-based proteomic platform measures the engagement of a kinase inhibitor with its

targets in a cellular context.

General Principle:

Live cells or cell lysates are treated with the kinase inhibitor (LRRK2-IN-1).
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A biotinylated, irreversible ATP probe is then added, which covalently labels the active site of

kinases that are not occupied by the inhibitor.

The proteome is digested, and the biotinylated peptides are enriched using streptavidin.

The enriched peptides are analyzed by mass spectrometry to identify and quantify the

kinases that were accessible to the probe, thereby inferring the targets of the inhibitor.

Mandatory Visualizations
LRRK2 Signaling Pathway and Point of Inhibition
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Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.
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Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for determining the kinase selectivity profile of LRRK2-IN-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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